4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-3-1-2-12(10-14)11-24-16-5-4-15-20-21-17(23(15)22-16)13-6-8-19-9-7-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWJKNWJLSGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Industrial production methods may involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use as an antiviral agent, with studies showing activity against certain viruses.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA or RNA. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Effects on Physicochemical Properties
Key Observations :
- Solubility : The target compound’s low solubility (inferred from ) is attributed to the hydrophobic 3-chlorophenyl group. Furan or ionizable groups (e.g., COOH in ) improve solubility.
Biological Activity
The compound 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a triazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antiproliferative properties and possible therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that create the triazole ring and introduce various functional groups. The general synthetic route includes:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Chlorophenyl Group : Utilized via nucleophilic substitution reactions.
- Attachment of the Pyridine Moiety : Often performed through coupling reactions facilitated by catalysts.
The molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H14ClN5S |
| Molecular Weight | 331.83 g/mol |
| IUPAC Name | This compound |
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- SGC-7901 (gastric adenocarcinoma)
- A549 (lung adenocarcinoma)
- HT-1080 (fibrosarcoma)
The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potent activity against these cell lines. For example, related compounds in the same class have shown IC50 values ranging from to .
The antiproliferative effects are primarily attributed to the compound's ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics essential for cell division:
- Tubulin Polymerization Assay : Studies have shown that the compound effectively inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Immunofluorescence Staining : Results indicated significant disruption of microtubule structures in treated cells, which is critical for understanding its cytotoxic effects .
Case Studies
-
Study on Antiproliferative Activity :
A study evaluated various triazole derivatives for their cytotoxicity against cancer cells. The compound exhibited significant activity with IC50 values in the low micromolar range.Compound Cell Line IC50 (μM) 4q SGC-7901 0.014 4q A549 0.008 4q HT-1080 0.012 -
Mechanistic Study :
Further mechanistic studies revealed that the compound's interaction with tubulin is critical for its anticancer properties. It was found that modifications to the triazole ring significantly affected activity and selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Route 1 : Condensation of substituted pyridines with thiol-containing intermediates (e.g., 6-chloro-3-chloromethylpyridine) under basic conditions (e.g., NaOH in DCM), followed by cyclization using catalysts like Pd or Cu in solvents such as DMF or toluene .
-
Route 2 : Oxidative cyclization of hydrazones with NaOCl in ethanol, achieving yields up to 91% .
-
Optimization : Key parameters include temperature control (70–100°C), stoichiometric ratios (1:1.2 for thiol:pyridine), and purification via column chromatography (silica gel, hexane/ethyl acetate) .
- Data Contradiction : While Pd catalysts improve regioselectivity in Route 1, Cu-based systems may reduce costs but require longer reaction times .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology :
-
Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond: 1.75–1.78 Å) and dihedral angles (e.g., triazolo-pyridazine plane: 5.3° deviation) .
-
NMR spectroscopy : Key signals include δ 8.10–8.85 ppm (pyridine protons) and δ 4.30–4.50 ppm (benzylsulfanyl CH2) .
-
Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 422.0823) .
- Validation : Cross-referencing experimental IR (C=N stretch: 1596 cm⁻¹) and calculated DFT spectra minimizes misassignment risks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE) : Flame-retardant antistatic suits, nitrile gloves, and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of vapors .
- Storage : Tightly sealed containers in dry, ventilated areas; incompatible with strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound, particularly in herbicide or antibiotic applications?
- Methodology :
-
Bioassay design : Test herbicidal activity against Echinochloa crusgalli at 150 g a.i. ha⁻¹, comparing inhibition rates (e.g., 50% at 37.5 g a.i. ha⁻¹) .
-
SAR variables : Modify substituents on the triazolo-pyridazine core (e.g., chloro vs. methyl groups) and assess IC50 shifts .
-
3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .
Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking studies : Simulate binding to p38 MAP kinase (PDB ID: 1OUY) using AutoDock Vina; focus on hydrogen bonds with ATP-binding pockets .
- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfanyl group: Fukui index f⁻ = 0.12) .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
